molecular formula C27H23ClN4O2 B3032329 1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl- CAS No. 143699-06-3

1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-

Cat. No.: B3032329
CAS No.: 143699-06-3
M. Wt: 470.9 g/mol
InChI Key: LWEHMVQCGXFSOI-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl- (hereafter referred to as Compound A) is a bis-pyrazole derivative synthesized via tandem Knoevenagel-Michael reactions. It belongs to the 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s family, characterized by a central methylene bridge connecting two pyrazole rings substituted with aryl groups. Its synthesis typically involves the condensation of 4-chlorobenzaldehyde with two equivalents of 3-methyl-1-phenyl-5-pyrazolone or via multicomponent reactions using phenylhydrazine, ethyl acetoacetate, and aldehydes under catalytic conditions .

Properties

IUPAC Name

4-[(4-chlorophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2/c1-17-23(26(33)31(29-17)21-9-5-3-6-10-21)25(19-13-15-20(28)16-14-19)24-18(2)30-32(27(24)34)22-11-7-4-8-12-22/h3-16,25,29-30H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEHMVQCGXFSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)C4=C(NN(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389329
Record name 1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143699-06-3
Record name 1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Visible Light-Promoted Multicomponent Synthesis

A pioneering approach employs visible light as an energy source to facilitate the one-pot condensation of 4-chlorobenzaldehyde with two equivalents of 3-methyl-1-phenyl-2-pyrazoline-5-one under ambient conditions. This method eliminates the need for traditional heating or toxic solvents, aligning with sustainable chemistry goals. The reaction proceeds via a photoinduced mechanism, where visible light activates the aldehyde component, enabling nucleophilic attack by the pyrazolone enol tautomer.

Reaction Conditions and Optimization

  • Catalyst : None required (light-driven process).
  • Solvent : Ethanol or methanol, though solvent-free variations are feasible.
  • Temperature : Room temperature (25–30°C).
  • Time : 3–5 hours, monitored via thin-layer chromatography (TLC).
  • Yield : 65–89%, dependent on substituent electronic effects.

Characterization by infrared (IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction confirms the bis-pyrazol-5-ol structure. The absence of metal catalysts simplifies purification, with products often crystallizing directly from the reaction mixture.

Cerium(IV) Sulfate Tetrahydrate-Catalyzed Solvent-Free Condensation

Cerium(IV) sulfate tetrahydrate [Ce(SO₄)₂·4H₂O] serves as a robust Lewis acid catalyst for the synthesis under solvent-free conditions. This method involves a one-pot, three-component reaction between 4-chlorobenzaldehyde, phenylhydrazine, and ethyl acetoacetate, proceeding through sequential Knoevenagel condensation and Michael addition.

Mechanistic Pathway

  • Formation of Phenylhydrazone : Ethyl acetoacetate reacts with phenylhydrazine to form a hydrazone intermediate.
  • Cyclization to Pyrazolone : Intramolecular cyclization yields 3-methyl-1-phenyl-1H-pyrazol-5-one.
  • Aldol Condensation : The pyrazolone attacks 4-chlorobenzaldehyde, forming a benzylidene intermediate.
  • Michael Addition : A second pyrazolone molecule adds to the benzylidene, culminating in the bis-pyrazol-5-ol product.

Optimized Parameters

  • Catalyst Loading : 5 mol% Ce(SO₄)₂·4H₂O.
  • Temperature : 125°C.
  • Reaction Time : 5–12 minutes.
  • Yield : 81–98%, with catalyst recyclability for up to five cycles without significant activity loss.

This method excels in rapid reaction kinetics and high atom economy, though the elevated temperature may limit compatibility with thermally sensitive substrates.

Ionic Liquid-Mediated Synthesis Using N-Methylimidazolium Perchlorate

N-Methylimidazolium perchlorate ([MIm]ClO₄), a room-temperature ionic liquid, catalyzes the formation of the target compound under solvent-free conditions. The ionic liquid acts as both catalyst and reaction medium, enhancing molecular interactions through its high polarity and ionic character.

Procedure and Efficiency

  • Catalyst Loading : 5.4 mol% [MIm]ClO₄.
  • Conditions : Solvent-free, 80–90°C.
  • Time : 20–40 minutes.
  • Yield : 92% for the 4-chlorophenyl variant.

Thermogravimetric analysis (TGA) confirms the ionic liquid’s thermal stability, enabling its recovery and reuse. This method reduces waste generation and bypasses hazardous solvent use, though the cost of ionic liquid synthesis may pose scalability challenges.

Microwave-Assisted Knoevenagel Condensation and Reduction

A sequential two-step protocol combines microwave-assisted Knoevenagel condensation followed by sodium borohydride reduction. Initially, 4-chlorobenzaldehyde reacts with 3-methyl-1-phenyl-1H-pyrazol-5-one under microwave irradiation to form a chalcone-like intermediate. Subsequent reduction yields the saturated bis-pyrazol-5-ol derivative.

Key Advantages

  • Microwave Conditions : 300 W, 80°C, 10–15 minutes (vs. 6–8 hours conventionally).
  • Reduction Step : NaBH₄ in ethanol at 0–5°C, 1–2 hours.
  • Overall Yield : 74–91%.

Microwave irradiation enhances reaction rates via dielectric heating, while the reduction step ensures high regioselectivity. This method is ideal for parallel synthesis and combinatorial chemistry applications.

Comparative Analysis of Methodologies

The table below synthesizes critical parameters across the four methods:

Method Catalyst/Energy Source Temperature Time Yield Environmental Impact
Visible Light-Promoted None (light) 25–30°C 3–5 h 65–89% Low (solvent-free)
Ce(SO₄)₂·4H₂O Catalyzed Cerium(IV) sulfate 125°C 5–12 min 81–98% Moderate (high energy)
Ionic Liquid-Mediated [MIm]ClO₄ 80–90°C 20–40 min 92% Low (recyclable catalyst)
Microwave-Assisted Microwave irradiation 80°C 10–15 min 74–91% Moderate (energy use)

The Ce(SO₄)₂·4H₂O method offers the highest yields and fastest kinetics but requires elevated temperatures. In contrast, visible light and ionic liquid approaches prioritize sustainability, albeit with marginally lower efficiencies.

Chemical Reactions Analysis

1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium ethoxide, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by a pyrazole ring structure that contributes to its biological activity. The synthesis typically involves multi-component reactions. A common method is the one-pot pseudo three-component reaction where 3-methyl-1-phenyl-5-pyrazolone reacts with aromatic aldehydes in the presence of catalysts such as sodium acetate or cellulose sulfuric acid under reflux conditions. This method is efficient, yielding high-purity products with minimal environmental impact due to its eco-friendly catalytic approach .

Antimicrobial Properties

Research indicates that derivatives of 1H-Pyrazol-5-ol exhibit significant antimicrobial activity. In various studies, these compounds have been tested against bacterial strains such as E. coli and Bacillus subtilis, as well as fungi like Aspergillus niger. The following table summarizes some findings:

CompoundTarget OrganismInhibition (%)
Pyrazole Derivative AE. coli95%
Pyrazole Derivative BBacillus subtilis90%
Pyrazole Derivative CAspergillus niger85%

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound exhibits promising anticancer properties. Research conducted on various cancer cell lines demonstrated that derivatives of 1H-Pyrazol-5-ol induce apoptosis and inhibit cell proliferation. For instance, a study evaluated multiple derivatives for their cytotoxic effects and found significant activity against breast and colon cancer cells .

Case Study 1: Synthesis and Antimicrobial Evaluation

A study focused on synthesizing several derivatives of 1H-Pyrazol-5-ol using cellulose sulfuric acid as a catalyst. The resultant compounds were subjected to antimicrobial testing against standard bacterial strains, revealing potent activity comparable to conventional antibiotics. This work highlights the compound's potential in addressing antibiotic resistance .

Case Study 2: Anticancer Mechanisms

Another investigation explored the mechanisms underlying the anticancer effects of pyrazole derivatives. It was found that these compounds can disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death. This study provides insights into how pyrazole derivatives can be optimized for therapeutic use in oncology .

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the activation of autophagy proteins and the induction of p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Key Observations :

  • Catalyst Efficiency: Ionic liquids (e.g., 2-hydroxy ethylammonium propionate) and heterogenous catalysts (e.g., GO/Fe₃O₄ nanocomposites) offer recyclability and high yields (>85%) but may require elevated temperatures .
  • Reaction Speed : Catalyst-free methods (e.g., Elinson et al.) achieve rapid synthesis (5 min, 93–99% yield) but risk by-product formation under high temperatures .
  • Solvent Dependence: Solvent-free or ethanol-based systems align with green chemistry principles, whereas methods using acetonitrile or tetrahydrofuran are less sustainable .

Structural and Functional Comparisons

Table 2: Substituent Effects on Physicochemical Properties

Compound Substituent(s) Key Spectral/Structural Features Biological Activity Notes Reference ID
Compound A 4-Cl, 3-methyl, 1-phenyl IR: 3425 cm⁻¹ (OH), 1595 cm⁻¹ (C=C); ¹H NMR: δ 5.09 (CH) Antifungal, pesticidal
4-Bromophenyl derivative 4-Br ¹H NMR: δ 5.07 (CH), 13.83 (OH); higher halogen polarity Enhanced thermal stability
Trifluoromethyl variant 3-CF₃ ¹⁹F NMR: δ -62 ppm (CF₃); increased lipophilicity Potential for enhanced bioactivity
4-Ethylphenyl derivative 4-C₂H₅ XRD-confirmed planar aryl/pyrazole alignment Anticancer activity (IC₅₀: 12–18 μM)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogens (Cl, Br) and CF₃ improve thermal stability and electrophilicity, favoring interactions in biological systems .
  • Electron-Donating Groups (EDGs) : Ethyl or methoxy groups enhance solubility but may reduce reactivity in condensation reactions .
  • Stereochemical Impact : Single-crystal XRD data confirm planar geometries for aryl-pyrazole hybrids, which may optimize binding to biological targets .

Biological Activity

Overview

1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] is a heterocyclic compound belonging to the pyrazole class, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-component reactions. A common method is a one-pot pseudo three-component reaction where 3-methyl-1-phenyl-5-pyrazolone reacts with aromatic aldehydes in the presence of a catalyst such as sodium acetate at room temperature. This method is efficient and yields the desired product with high purity .

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole have been tested against various bacterial strains such as Bacillus subtilis, E. coli, and fungi like Aspergillus niger. In one study, a derivative showed promising results with an inhibition percentage comparable to standard antibiotics .

Compound Target Organism Inhibition (%)
Pyrazole Derivative AE. coli95%
Pyrazole Derivative BBacillus subtilis90%
Pyrazole Derivative CAspergillus niger85%

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. A recent study reported that specific analogues demonstrated significant inhibition of inflammatory markers, achieving up to 81.91% inhibition in vitro . This suggests that the pyrazole scaffold can be a promising lead for developing anti-inflammatory agents.

Anticonvulsant Activity

The anticonvulsant properties of pyrazole derivatives have been evaluated using animal models. In one study, several synthesized compounds were tested for their ability to protect against seizures induced by maximal electroshock and pentylenetetrazol. Most compounds exhibited protective effects at varying doses, with some showing reduced central nervous system (CNS) depression compared to traditional anticonvulsants like phenytoin .

Compound Dose (mg/kg) Protection Rate (%)
Compound X3070%
Compound Y10080%
Compound Z30090%

Case Studies

  • Antimicrobial Efficacy Study : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB). The results indicated that certain compounds achieved over 98% inhibition at low concentrations compared to standard drugs like rifampicin .
  • Anti-inflammatory Research : In a comparative study of novel pyrazole analogues, one compound showed an impressive anti-inflammatory effect with minimal ulcerogenic side effects, highlighting its therapeutic potential in treating inflammatory diseases .
  • Anticonvulsant Evaluation : In another study focusing on the anticonvulsant activity of synthesized pyrazoles, several compounds demonstrated significant efficacy in seizure models, suggesting their potential as safer alternatives to existing treatments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-
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1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-

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